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Compound of Interest

Compound Name:
Ethyl 4-(2,3-dichlorophenyl)-4-

oxobutyrate

Cat. No.: B1327898 Get Quote

An In-depth Technical Guide to Ethyl 4-(2,3-
dichlorophenyl)-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for Ethyl 4-(2,3-dichlorophenyl)-4-
oxobutyrate. The following guide is a compilation of available information, supplemented with

predicted data and plausible scientific hypotheses to serve as a reference for research and

development.

Introduction
Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a keto-ester that belongs to the family of

substituted phenylbutyric acid derivatives. While specific research on this compound is not

widely published, its structural motif is of significant interest in medicinal chemistry. The 2,3-

dichlorophenyl group is a key component in several active pharmaceutical ingredients (APIs),

most notably in the atypical antipsychotic aripiprazole. This suggests that Ethyl 4-(2,3-
dichlorophenyl)-4-oxobutyrate could serve as a valuable intermediate in the synthesis of

novel therapeutic agents. This guide provides a summary of its known and predicted

properties, a plausible synthetic route, and a discussion of its potential relevance in drug

discovery.
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Chemical and Physical Properties
Quantitative data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is scarce. The following

tables summarize its basic identifiers and predicted physicochemical properties.

Table 1: Compound Identifiers

Identifier Value Reference

CAS Number 71450-93-6 [1]

Molecular Formula C₁₂H₁₂Cl₂O₃ [1]

Molecular Weight 275.13 g/mol [1]

IUPAC Name
ethyl 4-(2,3-dichlorophenyl)-4-

oxobutanoate

Synonyms
Ethyl 4-(2,3-dichlorophenyl)-4-

oxobutyrate
[1]

InChIKey
BCBHDQZVFWUZRW-

UHFFFAOYSA-N
[1]

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Notes

Boiling Point ~405.5 °C at 760 mmHg
Prediction based on

structurally similar compounds.

Melting Point Not available

Density ~1.3 g/cm³
Prediction based on

structurally similar compounds.

Solubility

Insoluble in water; Soluble in

organic solvents like ethanol,

acetone, and ethyl acetate.

General solubility behavior for

similar compounds.

pKa Not available

LogP ~3.0

Prediction based on

structurally similar compounds,

indicating moderate

lipophilicity.

Proposed Synthesis
A plausible and common method for the synthesis of 4-aryl-4-oxobutanoates is the Friedel-

Crafts acylation of an aromatic compound with a succinic anhydride derivative. For Ethyl 4-
(2,3-dichlorophenyl)-4-oxobutyrate, this would involve the reaction of 1,2-dichlorobenzene

with ethyl succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride

(AlCl₃).

Experimental Protocol: Proposed Friedel-Crafts Acylation

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas)

is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such

as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or

argon).

Addition of Reactants: The flask is cooled in an ice bath (0-5 °C). A solution of ethyl succinyl

chloride (1.0 equivalent) and 1,2-dichlorobenzene (1.0 equivalent) in the same inert solvent
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is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the

internal temperature below 10 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for several hours (the reaction progress can be monitored by Thin

Layer Chromatography).

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed

ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

Extraction: The organic layer is separated, and the aqueous layer is extracted with the

solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with

water, a saturated sodium bicarbonate solution, and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure. The resulting crude product can be purified by

column chromatography on silica gel or by recrystallization from a suitable solvent system

(e.g., ethanol/hexane).
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Caption: Proposed workflow for the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.
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Spectroscopic Data (Analog-Based)
No specific spectroscopic data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is available.

However, the expected spectral features can be inferred from structurally similar compounds.

Table 3: Expected Spectroscopic Features
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Technique Expected Features

¹H NMR

- Aromatic protons (3H) in the range of 7.2-7.8

ppm. - Triplet for the methylene group adjacent

to the carbonyl (C3-H₂) around 3.2 ppm. - Triplet

for the methylene group adjacent to the ester

(C2-H₂) around 2.8 ppm. - Quartet for the ethyl

ester's methylene group (-OCH₂CH₃) around 4.1

ppm. - Triplet for the ethyl ester's methyl group

(-OCH₂CH₃) around 1.2 ppm.

¹³C NMR

- Carbonyl carbon of the ketone around 195-200

ppm. - Carbonyl carbon of the ester around 172

ppm. - Aromatic carbons between 125-140 ppm.

- Methylene carbon of the ethyl ester (-OCH₂)

around 61 ppm. - Methylene carbons of the

butyrate chain (C2 and C3) between 28-35 ppm.

- Methyl carbon of the ethyl ester (-CH₃) around

14 ppm.

IR Spectroscopy

- Strong C=O stretching vibration for the ketone

around 1685 cm⁻¹. - Strong C=O stretching

vibration for the ester around 1730 cm⁻¹. - C-H

stretching vibrations for aromatic and aliphatic

groups. - C-Cl stretching vibrations in the

fingerprint region.

Mass Spectrometry

- A molecular ion peak (M⁺) at m/z 274 (for ³⁵Cl

isotopes) and 276/278 (due to ³⁷Cl isotopes),

showing the characteristic isotopic pattern for

two chlorine atoms. - Fragmentation patterns

corresponding to the loss of the ethoxy group (-

OC₂H₅), the ethyl group (-C₂H₅), and cleavage

of the butyrate chain.

Potential Biological Significance and Signaling
Pathways
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While there is no direct biological data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, its

structural similarity to precursors of major antipsychotic drugs provides a strong rationale for its

potential utility in neuroscience drug discovery. The 1-(2,3-dichlorophenyl)piperazine moiety,

which could potentially be synthesized from the title compound, is a key pharmacophore in

aripiprazole and cariprazine. These drugs exert their therapeutic effects by modulating

dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of

schizophrenia and other psychiatric disorders.

Aripiprazole and cariprazine are partial agonists at the dopamine D₂ receptors and serotonin 5-

HT₁ₐ receptors, and antagonists at the 5-HT₂ₐ receptors. This "dopamine-serotonin system

stabilizer" activity is thought to reduce the positive symptoms of psychosis (like hallucinations

and delusions) without causing the severe extrapyramidal side effects associated with older

antipsychotics.
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Caption: Potential relevance of the target compound in the synthesis of CNS-active drugs.

Safety and Handling
Based on general safety data for similar chemical structures, Ethyl 4-(2,3-dichlorophenyl)-4-
oxobutyrate should be handled with care in a well-ventilated area or a fume hood.[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, should be worn.[1] Avoid contact with skin and eyes, and prevent inhalation of any dust or
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vapors.[1] Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[1]

Conclusion
Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a compound with limited available data but

significant potential as a building block in medicinal chemistry, particularly for the synthesis of

neuropsychiatric drugs. This guide provides a foundational understanding of its properties and

a framework for its synthesis and potential applications. Further experimental validation of the

predicted data and exploration of its biological activities are warranted to fully elucidate its

scientific value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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